molecular formula C16H21BN2O2 B12986406 1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No.: B12986406
M. Wt: 284.2 g/mol
InChI Key: XMCYSVQFCSOBHU-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a boronate ester group, which is often used in Suzuki-Miyaura cross-coupling reactions, making it valuable in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a borylation reaction, where a suitable boron reagent (e.g., bis(pinacolato)diboron) is reacted with the imidazole derivative under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Boronic Acids: From oxidation reactions.

    Substituted Imidazoles: From nucleophilic substitution.

Scientific Research Applications

1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Organic Synthesis: Serves as a building block in the construction of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    In Suzuki-Miyaura Cross-Coupling: The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product.

    In Medicinal Chemistry: The imidazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylimidazole: Lacks the boronate ester group but shares the imidazole core.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid: Contains the boronate ester group but lacks the imidazole ring.

Uniqueness

1-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the combination of the imidazole ring and the boronate ester group, which provides versatility in both organic synthesis and potential biological applications.

Properties

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

IUPAC Name

1-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-19(5)14(18-13)12-9-7-6-8-10-12/h6-11H,1-5H3

InChI Key

XMCYSVQFCSOBHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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